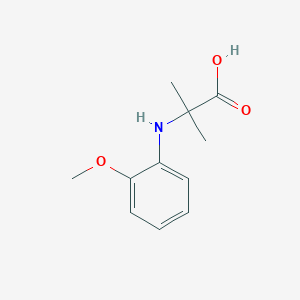
3-Phenyl-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C20H20O2N2F4 . It is a solid substance and is part of a class of compounds known as carbamates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a phenyl group, a piperidinyl group, an imidazolidinedione group, and a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related imidazolidine-2,4-diones involves the condensation and cyclization reactions, providing a basis for creating diverse derivatives with potential biological activities. For instance, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involved spectral characterization and thermal analysis, revealing insights into the molecular geometry and electronic spectrum of the compound (Prasad et al., 2018).
Antimicrobial Activity
Research on derivatives of imidazolidine-2,4-dione has shown antimicrobial properties. A study on the synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones revealed good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus species, highlighting the potential of these compounds in developing new antimicrobial agents (Prakash et al., 2011).
Photo-induced Autorecycling Oxidation
Novel compounds related to imidazolidine-2,4-diones have been synthesized, demonstrating the ability to oxidize amines to imines under aerobic and photo-irradiation conditions. This unique property suggests potential applications in organic synthesis and material science, where controlled oxidation reactions are crucial (Nitta et al., 2005).
Antitumor Activity
Imidazolidine-2,4-dione derivatives have been evaluated for their antitumor activities, with some compounds showing promising results against various cancer cell lines. This indicates the potential of these compounds in the development of new anticancer therapies (El-Deeb et al., 2010).
Fluorescent Sensing
A benzothiadiazole-based fluorescent sensor for detecting toxic chemicals like oxalyl chloride and phosgene was developed, incorporating an imidazolidine-2,4-dione derivative. This application demonstrates the utility of these compounds in environmental monitoring and public safety (Zhang et al., 2017).
Direcciones Futuras
The future research directions for this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential pharmacological activities. Given the broad range of activities exhibited by similar compounds , this compound could have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
3-phenyl-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-6-4-5-16(13-17)14-26-11-9-18(10-12-26)27-15-20(29)28(21(27)30)19-7-2-1-3-8-19/h1-8,13,18H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVUFZVSIYYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

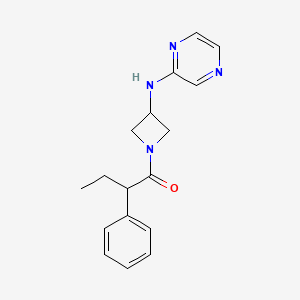
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)
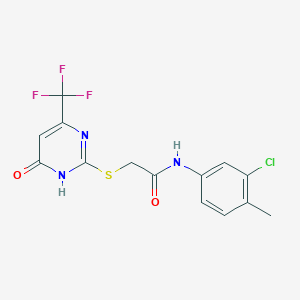
![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)
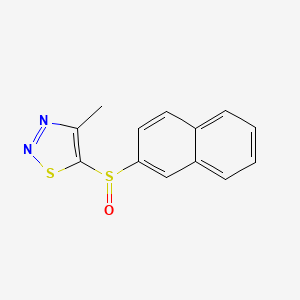
![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)
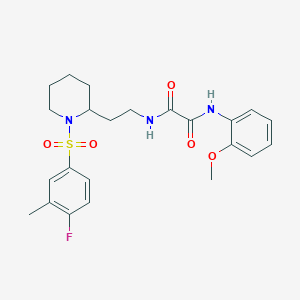
![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)
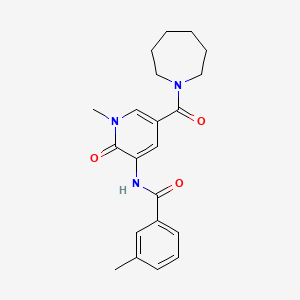

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)
![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)
